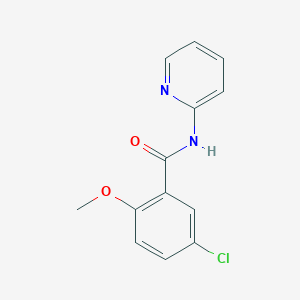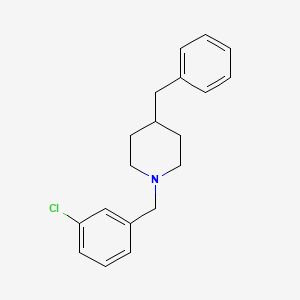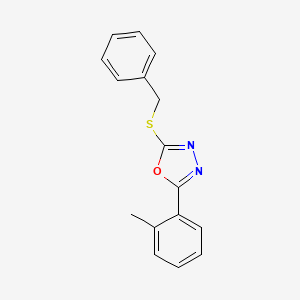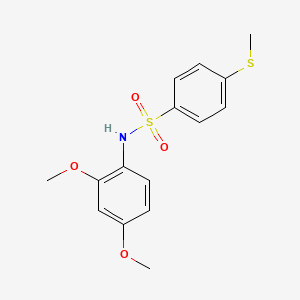
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, also known as BTQ, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. BTQ belongs to the class of quinolinecarbohydrazide derivatives and has been shown to exhibit various biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood. However, it has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its biological effects by interacting with various molecular targets such as DNA, RNA, and proteins. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to inhibit topoisomerase II activity, which is involved in DNA replication and transcription. It has also been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress angiogenesis. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has also been shown to reduce oxidative stress, inhibit neuroinflammation, and promote neuronal survival. In addition, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit anti-inflammatory and anti-bacterial activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potent biological activity. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit potent anti-cancer and neuroprotective activity, making it an attractive candidate for further research. In addition, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is relatively easy to synthesize and purify, making it accessible to researchers.
One of the limitations of using 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in lab experiments is its potential toxicity. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit cytotoxic effects at high concentrations, which may limit its use in certain applications. In addition, the exact mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is not fully understood, which may limit its potential applications.
Zukünftige Richtungen
There are several future directions for research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. One area of research is to further investigate the mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide. By understanding the molecular targets of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
Another area of research is to explore the potential use of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in combination with other drugs. By combining 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide with other drugs, researchers may be able to enhance its biological activity and reduce its potential toxicity.
Finally, researchers may also explore the potential use of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide in other scientific research fields such as infectious diseases and autoimmune disorders. By expanding the scope of research on 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide, researchers may be able to uncover new applications and potential benefits of this promising compound.
In conclusion, 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide is a promising chemical compound that has shown potential applications in various scientific research fields. Its potent anti-cancer and neuroprotective activity make it an attractive candidate for further research. By understanding the mechanism of action of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide and exploring its potential use in combination with other drugs, researchers may be able to develop more effective treatments for cancer and neurodegenerative diseases.
Synthesemethoden
The synthesis of 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide involves the reaction of isobutylamine, 3-thiophene carboxaldehyde, and 4-hydrazinoquinoline in the presence of a catalyst. The reaction takes place in a solvent such as ethanol or methanol and is carried out under reflux conditions for several hours. The resulting product is then purified using column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been extensively studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit potent anti-cancer activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. It has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its anti-cancer activity by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis.
Another area of research where 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has shown potential is in the field of neurodegenerative diseases. 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide has been shown to exhibit neuroprotective effects in various in vitro and in vivo models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been suggested that 2-isobutyl-N'-(3-thienylmethylene)-4-quinolinecarbohydrazide exerts its neuroprotective effects by reducing oxidative stress, inhibiting neuroinflammation, and promoting neuronal survival.
Eigenschaften
IUPAC Name |
2-(2-methylpropyl)-N-[(E)-thiophen-3-ylmethylideneamino]quinoline-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-13(2)9-15-10-17(16-5-3-4-6-18(16)21-15)19(23)22-20-11-14-7-8-24-12-14/h3-8,10-13H,9H2,1-2H3,(H,22,23)/b20-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEISBVLGCBHKRJ-RGVLZGJSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)NN=CC3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC1=NC2=CC=CC=C2C(=C1)C(=O)N/N=C/C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-methylpropyl)-N'-[(E)-thiophen-3-ylmethylidene]quinoline-4-carbohydrazide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-hydroxy-4-methyl-1-(1-propylbutyl)-1,7-dihydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B5851094.png)
![2-methyl-N-({[2-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5851111.png)

![N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5851121.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5851127.png)




![N-cyclohexyl-2-{[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5851152.png)
